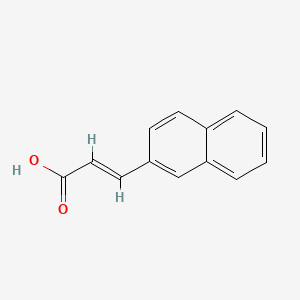

3-(2-Naphthyl)Acrylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51557-26-7 | |

| Record name | 3-(Naphth-2-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Naphthyl)Acrylic Acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(2-Naphthyl)Acrylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (NAA), a prominent derivative of cinnamic acid. With its rigid naphthalene core and reactive acrylic acid moiety, this compound serves as a valuable building block in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, present detailed protocols, and ground all claims in authoritative references.

Introduction: The Structural Significance of this compound

This compound, systematically named (E)-3-(naphthalen-2-yl)prop-2-enoic acid, is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids.[1] Its structure is characterized by a naphthalene ring system linked at the 2-position to an acrylic acid functional group.[1] This unique combination of a large, aromatic naphthyl group and a conjugated carboxylic acid system imparts distinct physicochemical and biological properties.

The extended π-system of the naphthalene ring, coupled with the electron-withdrawing nature of the acrylic acid, makes NAA a subject of interest for creating novel molecular architectures. It is a key intermediate in the synthesis of more complex molecules, with its derivatives being explored for a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antitubercular properties.[1] Furthermore, its structural similarity to cinnamic acid allows it to participate in important photochemical reactions, such as [2+2] cycloadditions, making it a valuable component in the development of photoresponsive materials.[2]

Synthetic Methodologies: Crafting the Naphthalene-Acrylic Acid Scaffold

The synthesis of this compound is most commonly achieved through condensation reactions that form the crucial carbon-carbon double bond. The choice of method often depends on the desired scale, available starting materials, and required purity.

Knoevenagel Condensation: A High-Yield Approach

The Knoevenagel condensation is a highly reliable and frequently employed method for synthesizing NAA. This reaction involves the nucleophilic addition of an active methylene compound, typically malonic acid, to the carbonyl group of an aldehyde, in this case, 2-naphthaldehyde.[3] The reaction is catalyzed by a weak base, often pyridine, which serves a dual role as both the catalyst and the solvent.[3][4] The subsequent dehydration and decarboxylation yield the desired α,β-unsaturated acid.[3]

The use of pyridine is strategic; it is sufficiently basic to deprotonate malonic acid, forming the reactive enolate, but not so strong as to induce self-condensation of the aldehyde.[3] The reaction proceeds efficiently under reflux, driving the condensation to completion.

Caption: Knoevenagel condensation of 2-naphthaldehyde with malonic acid.

Perkin Reaction

An alternative, classic route is the Perkin reaction, which synthesizes cinnamic acid derivatives from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the acid.[5][6] For NAA, this would involve reacting 2-naphthaldehyde with acetic anhydride and sodium acetate.[7] This method typically requires high temperatures and longer reaction times to proceed.[8] The alkali salt acts as the base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde.[6][9]

Other Synthetic Routes

Other notable methods for synthesizing NAA include:

-

Stobbe Condensation: This involves reacting 2-naphthaldehyde with diethyl succinate using a strong base like potassium tert-butoxide.[1]

-

Wittig Reaction: This approach uses a phosphonium ylide to react with 2-naphthaldehyde, forming an ester intermediate which is then hydrolyzed to the final acid product.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of synthesized this compound. The following data provides a reference for its key properties.

Core Physical Properties

The macroscopic properties of a compound are the first indicators of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1][10] |

| Appearance | Colorless needles or pale cream powder | [4][11] |

| Melting Point | 208-215 °C | [11] |

| Solubility | Slightly soluble in water; Soluble in aqueous ethanol | [4][12] |

Spectroscopic Data Interpretation

Spectroscopy provides an atomic-level fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The vinylic protons of the acrylic acid moiety appear as doublets in the downfield region (typically 6.3-8.4 ppm). For the analogous (E)-3-(naphthalen-1-yl)acrylic acid, these protons appear at ~6.60 ppm and ~8.39 ppm with a large coupling constant (J ≈ 15.7 Hz), confirming the trans (E) configuration.[2] The aromatic protons of the naphthalene ring will produce a complex multiplet pattern further downfield (typically 7.5-8.2 ppm), and the acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (often >12 ppm), which can be confirmed by D₂O exchange.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid around 172 ppm.[13] The sp² carbons of the alkene and the naphthalene ring will resonate in the 115-145 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[7] Absorptions for the C=C double bond of the alkene and the aromatic ring will be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[7]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 198).[10]

Chemical Reactivity and Applications

The dual functionality of this compound—the carboxylic acid and the activated alkene—dictates its chemical reactivity and utility.

-

Reactions of the Carboxylic Acid: The carboxyl group undergoes typical reactions such as esterification with alcohols under acidic catalysis to produce the corresponding esters.[1]

-

Reactions of the Alkene:

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation (e.g., using Pd/C) to yield 3-(2-Naphthyl)Propionic Acid.[1]

-

Cycloaddition Reactions: As a conjugated system, the alkene can act as a dienophile in Diels-Alder reactions .[1] More significantly, it can undergo [2+2] photodimerization upon UV irradiation, especially in the solid state, to form cyclobutane derivatives (truxillic or truxinic acid analogues). This photoreactivity is foundational to its use in developing photoresponsive materials.[1][2]

-

-

Applications in Drug Development and Material Science:

-

Medicinal Chemistry: The NAA scaffold is a precursor for synthesizing molecules with potential therapeutic value. Its derivatives have been investigated for their ability to inhibit enzymes involved in inflammation and pain pathways.[1]

-

Material Science: Its ability to undergo photochemical reactions makes it a building block for polymers and materials that can change their properties in response to light.[14]

-

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol provides a robust, step-by-step method for the laboratory-scale synthesis of this compound, validated by published procedures.[4]

Objective: To synthesize this compound from 2-naphthaldehyde and malonic acid.

Materials:

-

2-Naphthaldehyde (5.0 g, 32.0 mmol)

-

Malonic Acid (7.5 g, 72.1 mmol)

-

Pyridine (20 mL)

-

2N Hydrochloric Acid (HCl) solution (200 mL)

-

Ethanol

-

Deionized Water

-

Round-bottom flask, condenser, heating mantle, filtration apparatus

Caption: Step-by-step workflow for the synthesis and purification of NAA.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol). Add pyridine (20 mL). The causality here is that pyridine acts as both the solvent to dissolve the reactants and the basic catalyst to initiate the condensation.[4]

-

Condensation: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[4] The elevated temperature provides the necessary activation energy for the dehydration and decarboxylation steps that follow the initial addition.

-

Workup and Precipitation: After 1 hour, remove the heat source and allow the dark-colored reaction mixture to cool to room temperature. In a separate beaker, prepare 200 mL of a 2N HCl solution. Slowly pour the cooled reaction mixture into the HCl solution with stirring. A precipitate should form immediately.[4] This step is critical for two reasons: it protonates the carboxylate to form the final insoluble acid, and it neutralizes the basic pyridine, forming a water-soluble pyridinium salt.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any remaining HCl and pyridinium salts.

-

Purification: Transfer the crude solid to a beaker and recrystallize from a mixture of ethanol and water (e.g., 200 mL ethanol / 50 mL water).[4] This purification technique relies on the principle that the desired product is significantly more soluble in the hot solvent mixture than at room temperature, while impurities remain in solution upon cooling.

-

Drying and Characterization: Collect the purified colorless needles by filtration and dry them under vacuum. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm its structure and purity. The expected yield is approximately 82%.[4]

Conclusion

This compound is a compound of significant academic and industrial interest due to its versatile chemical nature. Its synthesis is readily achievable through established organic reactions like the Knoevenagel condensation, and its structure is well-suited for further functionalization. The combination of a rigid, photoactive naphthalene core and a reactive acrylic acid handle makes it a powerful intermediate for the development of advanced materials and novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and innovate using this valuable chemical building block.

References

-

Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61. [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

-

PrepChem.com. (n.d.). Synthesis of a. This compound. [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

-

Sari, Y., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Rasayan Journal of Chemistry, 13(2), 853-859. [Link]

-

PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. [Link]

-

PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid. [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Ay, S. K., & Dastan, A. (2019). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Organic & Biomolecular Chemistry, 17(30), 7176-7186. [Link]

Sources

- 1. Buy this compound (EVT-2589261) | 49711-14-0; 51557-26-7 [evitachem.com]

- 2. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. jk-sci.com [jk-sci.com]

- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(1-Naphthyl)acrylic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 3-(1-Naphthyl)acrylic acid, 98% | Fisher Scientific [fishersci.ca]

- 13. rsc.org [rsc.org]

- 14. Buy 2-(2-Naphthyl)acrylic acid (EVT-8892281) [evitachem.com]

An In-Depth Technical Guide to the Synthesis of (E)-3-(naphthalen-2-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(naphthalen-2-yl)acrylic acid is a valuable scaffold in medicinal chemistry and materials science, owing to the unique photophysical and biological properties conferred by the naphthalene moiety. This guide provides a comprehensive overview of the synthetic methodologies for this compound, with a focus on the Knoevenagel condensation, Perkin reaction, and Heck reaction. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and a comparative analysis of their respective advantages and limitations. Furthermore, this document will explore the known applications of (E)-3-(naphthalen-2-yl)acrylic acid and its derivatives, and provide a thorough characterization of the final compound through spectroscopic analysis.

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene ring system is a privileged motif in drug discovery and materials science.[1][2] Its rigid, planar, and lipophilic nature allows for effective interaction with biological targets, while its extended π-system imparts unique electronic and photophysical properties. Consequently, naphthalene derivatives have found applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] (E)-3-(naphthalen-2-yl)acrylic acid, which combines the naphthalene core with a reactive acrylic acid moiety, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic or material applications.[5]

Comparative Analysis of Synthetic Strategies

The synthesis of (E)-3-(naphthalen-2-yl)acrylic acid can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on factors such as starting material availability, desired yield and purity, and reaction conditions. Here, we compare three prominent methods: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

| Reaction | Starting Materials | Catalyst/Reagent | General Yield | Key Advantages | Key Disadvantages |

| Knoevenagel Condensation | 2-naphthaldehyde, Malonic acid | Base (e.g., piperidine, pyridine) | High | Mild conditions, high yields, readily available starting materials. | Requires a compound with an active methylene group. |

| Perkin Reaction | 2-naphthaldehyde, Acetic anhydride | Base (e.g., sodium acetate) | Moderate to High | Uses readily available anhydride. | Requires high temperatures, longer reaction times.[6] |

| Heck Reaction | 2-bromonaphthalene, Acrylic acid | Palladium catalyst, Base | Variable | Good functional group tolerance. | Cost of palladium catalyst, potential for side reactions.[1] |

Detailed Synthetic Protocols and Mechanistic Insights

Knoevenagel Condensation: A High-Yielding Approach

The Knoevenagel condensation is a highly efficient method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[3]

Experimental Protocol:

A detailed protocol for the Knoevenagel condensation of 2-naphthaldehyde with malonic acid is as follows:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 vol).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(naphthalen-2-yl)acrylic acid.

Reaction Mechanism:

The mechanism of the Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, forming a tetrahedral intermediate.

-

Protonation and Dehydration: The intermediate is protonated by the solvent or the conjugate acid of the catalyst. Subsequent dehydration (elimination of a water molecule) leads to the formation of the α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Upon heating, the dicarboxylic acid readily undergoes decarboxylation to yield the final product, (E)-3-(naphthalen-2-yl)acrylic acid.

Knoevenagel Condensation Workflow

Perkin Reaction: A Classic Condensation

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[7][8]

Experimental Protocol:

A general procedure for the Perkin reaction to synthesize (E)-3-(naphthalen-2-yl)acrylic acid is as follows:

-

In a round-bottom flask, combine 2-naphthaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

-

Heat the mixture in an oil bath at 180-200 °C for 4-8 hours.[6]

-

Allow the reaction to cool and then add water to the mixture.

-

Boil the mixture to hydrolyze the excess anhydride.

-

If the product does not crystallize upon cooling, add a small amount of hydrochloric acid.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol.

Reaction Mechanism:

The mechanism of the Perkin reaction is generally accepted to proceed as follows:[9][10]

-

Enolate Formation: The acetate ion from sodium acetate acts as a base and abstracts an α-hydrogen from acetic anhydride, forming a carbanion (enolate).

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of 2-naphthaldehyde to form an alkoxide intermediate.

-

Acyl Transfer and Elimination: The alkoxide undergoes an intramolecular acyl transfer to form a mixed anhydride, which then eliminates an acetate ion to form the α,β-unsaturated anhydride.

-

Hydrolysis: The α,β-unsaturated anhydride is hydrolyzed during the workup to yield the final product, (E)-3-(naphthalen-2-yl)acrylic acid.

Perkin Reaction Mechanism

Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][11]

Experimental Protocol:

A representative protocol for the Heck reaction to synthesize (E)-3-(naphthalen-2-yl)acrylic acid is as follows:

-

To a reaction vessel, add 2-bromonaphthalene (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF, acetonitrile).

-

Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-140 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-3-(naphthalen-2-yl)acrylic acid.

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the following key steps:[11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2-bromonaphthalene to form a Pd(II)-aryl complex.

-

Alkene Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.

-

β-Hydride Elimination: A β-hydride elimination from the resulting palladium intermediate forms the C-C double bond of the product and a palladium-hydride species. This step generally proceeds with syn-elimination and determines the E-stereochemistry of the product.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Heck Reaction Catalytic Cycle

Applications in Research and Development

(E)-3-(naphthalen-2-yl)acrylic acid and its derivatives are of significant interest in several research areas:

-

Medicinal Chemistry: The naphthalene scaffold is present in numerous FDA-approved drugs.[12] Derivatives of (E)-3-(naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[2][3][4] The acrylic acid moiety provides a handle for further functionalization to create a diverse library of compounds for biological screening.

-

Materials Science: The extended conjugation of the molecule makes it a candidate for applications in organic electronics. It can be used as a building block for the synthesis of fluorescent dyes, organic semiconductors, and photoresponsive materials.[5]

Characterization of (E)-3-(naphthalen-2-yl)acrylic acid

The identity and purity of the synthesized (E)-3-(naphthalen-2-yl)acrylic acid should be confirmed by a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, as well as the vinylic protons of the acrylic acid moiety. The coupling constant between the vinylic protons is typically around 16 Hz, confirming the E-configuration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the naphthalene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic C=C and aromatic C-H stretching vibrations.[13][14]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ).[7]

Representative Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 11.52 (brs, 1H), 8.20 (d, 1H, J = 7.5 Hz), 7.91-7.83 (m, 2H), 7.81 (d, 1H, J = 15.8 Hz), 7.77 (d, 1H, J = 7.2 Hz), 7.58-7.46 (m, 3H), 6.33 (d, 1H, J = 15.8 Hz).

-

¹³C NMR (100 MHz, CDCl₃): δ 171.3, 142.2, 133.6, 131.7, 131.4, 130.5, 128.8, 127.0, 126.2, 125.5, 125.1, 123.5, 120.5.

-

Melting Point: > 200 °C.[15]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of (E)-3-(naphthalen-2-yl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The Knoevenagel condensation stands out as a particularly efficient and high-yielding method, utilizing readily available starting materials under relatively mild conditions. The Perkin and Heck reactions offer viable alternatives, each with its own set of advantages and challenges. The detailed protocols, mechanistic insights, and comparative analysis presented herein are intended to equip researchers and scientists with the necessary knowledge to select and optimize the most suitable synthetic route for their specific needs. The provided characterization data will serve as a reliable reference for confirming the identity and purity of the final product.

References

-

Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1-Naphthyl)acrylic acid. PubChem. Retrieved from [Link]

- Mumtazuddin, S., & Sinha, S. K. (n.d.). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946.

-

Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Perkin Reaction. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (E)-3-(Naphthalen-2-yl)acrylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-Phenyl-acrylic acid naphthalen-1-yl ester. PubChem. Retrieved from [Link]

-

A Concise Introduction of Perkin Reaction. (2018). Organic Chemistry: Current Research, 7(2). [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Hekal, M. H., Abdalha, A. A., Ali, A. T., Farag, H., Ali, O. M., Hassan, A. S., & Abdel-Moniem, M. A. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity, 21(10), e202401023. [Link]

-

A Concise Introduction of Perkin Reaction. (2018). Organic Chemistry: Current Research, 7(2). [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

HFC. (n.d.). 49711-14-0 | (E)-3-(Naphthalen-2-yl)acrylic acid. Retrieved from [Link]

-

Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., Zaki, I., Al-Majid, A. M., El-Senduny, F. F., & Oraby, F. A. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(36), 25389–25402. [Link]

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252–276. [Link]

-

ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid a. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[16] and containing (b) 3 mol%... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Retrieved from [Link]

- Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anzon, K., Abdel-Maksoud, M. S., Al-Ostoot, F. H., ... & Ashour, A. (2022). Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity. Molecules, 27(15), 4821.

-

National Institute of Standards and Technology. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]

- Smith, B. C. (2023).

Sources

- 1. Heck Reaction—State of the Art [mdpi.com]

- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-3-(Naphthalen-2-yl)acrylic acid [myskinrecipes.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. odinity.com [odinity.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. htk.tlu.ee [htk.tlu.ee]

- 16. longdom.org [longdom.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(2-Naphthyl)acrylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Naphthyl)acrylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document delves into the intricacies of its molecular structure, synthesis, spectroscopic characterization, and potential therapeutic applications. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its reactivity and known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and application of naphthyl-based compounds.

Introduction: The Scientific Interest in this compound

This compound, with the chemical formula C₁₃H₁₀O₂, is an organic compound featuring a naphthalene moiety attached to an acrylic acid backbone.[1] This structural arrangement confers a unique combination of aromaticity, planarity, and reactivity, making it a versatile scaffold in various scientific domains. Its derivatives have shown promise as antioxidant, anti-inflammatory, analgesic, and antitubercular agents.[1] The acrylic acid portion of the molecule provides a handle for a variety of chemical transformations, including esterification, hydrogenation, and cycloaddition reactions, allowing for the synthesis of a diverse library of derivatives.[1] Furthermore, the naphthalene group, a key pharmacophore in many bioactive molecules, contributes to the compound's potential for interacting with biological targets. This guide will provide a detailed exploration of the molecular characteristics and scientific applications of this intriguing compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene ring system linked at the 2-position to a propenoic acid chain. The molecule exists predominantly as the more stable (E)-isomer due to steric hindrance.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| IUPAC Name | (2E)-3-(naphthalen-2-yl)prop-2-enoic acid | |

| CAS Number | 51557-26-7 | [2] |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [2] |

Molecular Geometry

-

Bond Lengths (Predicted):

-

The C=C double bond in the acrylic acid moiety is expected to have a bond length of approximately 1.34 Å.

-

The C-C single bond connecting the naphthalene ring to the acrylic acid group will be shorter than a typical alkane C-C bond (around 1.47 Å) due to the sp²-sp² hybridization.

-

The C=O and C-O bonds of the carboxylic acid group are predicted to be around 1.23 Å and 1.36 Å, respectively.

-

-

Bond Angles (Predicted):

-

The bond angles around the sp² carbons of the double bond and the naphthalene ring will be approximately 120°.

-

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Knoevenagel-type Condensation

This is a common and efficient method for the synthesis of α,β-unsaturated carboxylic acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).

-

Reaction: Reflux the reaction mixture for 1 hour.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a 2N HCl solution (200 mL). The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and recrystallize it from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield colorless needles of this compound. An expected yield is approximately 82% (5.2 g).

Diagram of Knoevenagel-type Condensation Workflow:

Caption: Knoevenagel-type Condensation Workflow.

Stobbe Condensation

The Stobbe condensation is another valuable method for forming C-C bonds, specifically for the synthesis of alkylidene succinic acids or their esters.[3][4] This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base.[3][4]

Reaction Scheme: 2-Naphthaldehyde + Diethyl succinate --(Base)--> (E)-3-(2-Naphthyl)acrylic acid

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6] This reaction is known for its reliability and stereochemical control.

Reaction Scheme: 2-Naphthaldehyde + Ph₃P=CHCOOH --> (E)-3-(2-Naphthyl)acrylic acid + Ph₃PO

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constant between the two vinylic protons is a key indicator of the alkene geometry, with a large coupling constant (typically >15 Hz) confirming the (E)-isomer.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C=C stretch (Alkene): A medium intensity band around 1640-1620 cm⁻¹.

-

C-H stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H bend (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

The extended π-system of the naphthalene ring and the conjugated acrylic acid moiety results in strong UV absorption. The UV-Vis spectrum, typically recorded in a solvent like ethanol, will show characteristic λmax values corresponding to π-π* transitions. The absorption maxima for similar acrylate compounds are often observed in the range of 290-320 nm.[7]

Chemical Reactivity

The presence of both a carboxylic acid and a reactive double bond makes this compound a versatile building block in organic synthesis.

-

Esterification: The carboxylic acid group can be readily converted to esters by reaction with alcohols under acidic conditions.[1]

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.[1]

-

Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions.[1]

-

Polymerization: The acrylic acid moiety allows for copolymerization with other vinyl monomers.[1]

Diagram of Key Chemical Reactions:

Caption: Key Reactions of this compound.

Biological Activity and Potential Applications

Derivatives of this compound have garnered significant attention for their potential therapeutic properties.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. The structural features of this compound, particularly the naphthalene ring, are found in several known COX inhibitors. It is hypothesized that this class of compounds may exert its anti-inflammatory effects through the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

Other Potential Applications

-

Antioxidant: The aromatic nature of the naphthalene ring suggests potential radical scavenging activity.[2]

-

Antitubercular: Some derivatives have been investigated for their activity against Mycobacterium tuberculosis.[1]

-

Materials Science: The ability of this compound to undergo polymerization and solid-state photodimerization makes it a candidate for the development of novel polymers and functional materials.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, versatile reactivity, and the promising biological activities of its derivatives make it an attractive scaffold for further investigation. This guide has provided a comprehensive overview of its molecular structure, properties, and applications, with the aim of facilitating future research and development in this exciting area.

References

-

Stobbe Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

- Al-Juboori, A. M., & Al-Ithawi, S. A. (2021). Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Iraqi Journal of Science, 62(12), 4647-4654.

-

PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Naphthyl)acrylic acid. Retrieved from [Link]

- Johnson, W. S., & Daub, G. H. (1951).

- Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation.

-

Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-Naphthyl)Acrylic Acid

This guide provides an in-depth analysis of the spectroscopic data for 3-(2-Naphthyl)Acrylic Acid, also known as (E)-3-(naphthalen-2-yl)prop-2-enoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the causal relationships between the molecular structure and the spectroscopic output, and provides robust, field-tested protocols for data acquisition. Our approach is grounded in the principles of structural elucidation, ensuring that each piece of data serves to validate the others in a comprehensive characterization workflow.

Introduction: The Molecule in Focus

This compound is an organic compound featuring a naphthalene ring system linked to an acrylic acid moiety. Its extended π-conjugated system makes it an interesting chromophore and a versatile building block in medicinal chemistry and material science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach.

Molecular Formula: C₁₃H₁₀O₂

Molecular Weight: 198.22 g/mol

The core of our analysis relies on unambiguously assigning spectral features to the specific substructures within the molecule, as illustrated below.

Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the acrylic acid double bond.

2.1. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is anticipated to show distinct signals in three regions: the aromatic region for the naphthyl protons, the vinylic region for the alkene protons, and a downfield signal for the carboxylic acid proton.

-

Causality of Signal Position: The deshielding of aromatic and vinylic protons is due to the magnetic anisotropy of the π-electron systems. The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its propensity for hydrogen bonding.

-

Stereochemistry Confirmation: The key to confirming the (E)- or trans-stereochemistry of the double bond is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). A large coupling constant, typically in the range of 15-18 Hz, is definitive for a trans configuration, a foundational principle in NMR analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet (br s) | - |

| Naphthyl (Ar-H) | 7.4 - 8.0 | multiplet (m) | - |

| Vinylic (Hβ) | ~7.8 | doublet (d) | Jαβ ≈ 16.0 |

| Vinylic (Hα) | ~6.5 | doublet (d) | Jαβ ≈ 16.0 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. The exact positions can vary with solvent and concentration.

2.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. We expect 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

-

Causality of Signal Position: The chemical shift is primarily influenced by the hybridization state and the electronegativity of attached atoms. The sp²-hybridized carbonyl carbon is the most deshielded and appears furthest downfield. Aromatic and vinylic carbons appear in the intermediate sp² region, while any sp³ carbons would appear upfield[1][2].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Vinylic & Aromatic (sp²) | 115 - 150 |

| - Cβ | ~145 |

| - Cα | ~120 |

| - Naphthyl Quaternary | 130 - 135 |

| - Naphthyl CH | 125 - 130 |

2.3. Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable and does not exchange too rapidly.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H):

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum with a 90° pulse angle.

-

Set a spectral width of at least 16 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons.

-

Collect at least 16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C):

-

Switch the probe to the ¹³C channel and tune.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Use a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

3.1. Spectral Interpretation

The spectrum of this compound is dominated by features from the carboxylic acid and the conjugated alkene/aromatic system. The presence of strong hydrogen bonding in the solid state significantly influences the O-H and C=O stretching frequencies.

-

Causality of Vibrational Frequencies: The position of an absorption band is determined by the bond strength and the masses of the connected atoms. Conjugation lowers the frequency of the C=O and C=C stretching vibrations due to a decrease in double bond character. Hydrogen bonding broadens the O-H stretch and shifts it to a lower wavenumber[3].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic of a hydrogen-bonded dimer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H bond vibration. |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp | Conjugation lowers frequency from ~1760 cm⁻¹. |

| C=C Stretch (Aromatic/Alkene) | 1600 - 1640 | Medium-Strong | Overlapping signals from naphthyl and acrylic C=C. |

| C-O Stretch | 1210 - 1320 | Strong | Coupled with O-H in-plane bending. |

| O-H Bend (Out-of-plane) | ~920 | Broad, Medium | Characteristic of carboxylic acid dimers. |

3.2. Experimental Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

-

Data Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-addition of Scans: Average at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound.

4.1. Electronic Transitions and Interpretation

The molecule's structure, featuring a naphthalene ring conjugated with an acrylic acid system, creates a large chromophore. This extended conjugation significantly lowers the energy required for π → π* electronic transitions, shifting the maximum absorbance wavelength (λmax) into the UV-A region.

-

Causality of Absorption: The absorption of UV-Vis light promotes electrons from a lower-energy bonding or non-bonding molecular orbital (π) to a higher-energy anti-bonding orbital (π*). The more extensive the conjugation, the smaller the energy gap and the longer the wavelength of absorption[4]. The specific λmax is sensitive to the solvent environment (solvatochromism).

Figure 2: Conjugated System of this compound

An approximate λmax is expected in the range of 280-320 nm .

4.2. Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the analytical region (>220 nm).

-

Stock Solution Preparation: Prepare a concentrated stock solution by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Working Solution Preparation: Prepare a dilute working solution (typically in the micromolar range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 Absorbance Units).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (autozero or baseline correction). This step is crucial to subtract any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

-

Scan Acquisition: Scan the sample over a range from approximately 400 nm down to 200 nm to record the full absorption spectrum and identify the λmax.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information from fragmentation patterns.

5.1. Fragmentation Analysis

In Electron Ionization (EI) mode, the high-energy electron beam will generate a molecular ion (M⁺˙), which is the intact molecule with one electron removed. This molecular ion is often unstable and undergoes fragmentation.

-

Causality of Fragmentation: Fragmentation occurs at the weakest bonds or leads to the formation of particularly stable fragments (e.g., resonance-stabilized cations)[5][6]. The fragmentation pattern is a reproducible fingerprint of the molecule.

Expected Key Peaks:

-

m/z = 198: The molecular ion peak (M⁺˙), confirming the molecular weight.

-

m/z = 153: Loss of the carboxyl group (-COOH, 45 Da). This is often a prominent peak for carboxylic acids[7]. The resulting C₁₂H₉⁺ cation is resonance-stabilized.

-

m/z = 152: Subsequent loss of a hydrogen atom from the m/z 153 fragment.

-

m/z = 127: Represents the naphthyl cation (C₁₀H₇⁺), resulting from cleavage of the bond between the ring and the acrylic side chain.

5.2. Experimental Protocol for MS Data Acquisition (GC-MS)

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a standard method.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method Development:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (1 µL) into a heated inlet (~250 °C) in split mode.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This program separates the analyte from any impurities or solvent.

-

-

MS Method Development:

-

Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

Transfer Line Temperature: Set the temperature of the transfer line from the GC to the MS at ~280 °C to prevent sample condensation.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze it for the molecular ion and key fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) if available.

Integrated Spectroscopic Workflow

Figure 3: Integrated Spectroscopic Confirmation Workflow

This workflow demonstrates the logical progression of analysis. FT-IR provides a quick confirmation of key functional groups. NMR then establishes the precise atomic connectivity and stereochemistry. Mass spectrometry confirms the overall molecular weight and provides fragmentation data consistent with the proposed structure. Finally, UV-Vis confirms the expected electronic properties of the conjugated system. When the data from all four techniques are in agreement, the structure is considered rigorously confirmed.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). Examples 13C NMR Spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Xue, L., & Kieber, D. J. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 449, 115371.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

- Ailiesei, G. L., & Barboiu, V. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 59(1), 67-74.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Acrylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

- Smith, B. C. (2023).

-

PubChem. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

re3data.org. (2024). NIST Atomic Spectra Database. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-((2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)prop-2-enoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Prop-2-enoic acid--prop-2-enal (1/1). Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Naphthyl)Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Naphthyl)acrylic acid, a notable member of the acrylic acid class of organic compounds, has garnered significant interest within the scientific community. Its unique structure, featuring a naphthalene ring at the 2-position of an acrylic acid moiety, underpins its diverse biological activities. This guide provides a comprehensive exploration of the known and putative mechanisms of action of this compound, offering insights for researchers and professionals in drug discovery and development. The compound has been investigated for a range of therapeutic effects, including neuroprotective, antioxidant, anti-inflammatory, and anticancer properties, primarily attributed to its ability to modulate enzyme activity.

Core Mechanism of Action: Neuroprotection via Enzyme Inhibition

The most clearly elucidated mechanism of action for this compound is its role as an inhibitor of benzylpiperidine N-acetyltransferase[1][2][3]. This enzyme is pivotal in the metabolic pathway that converts benzylamine to benzylpiperidine.

Inhibition of Benzylpiperidine N-Acetyltransferase

Benzylpiperidine N-acetyltransferase is implicated in neurochemical pathways, and its inhibition by this compound has been shown to prevent the production of dopamine and norepinephrine[1][2][3]. This modulation of neurotransmitter levels is the basis for the compound's observed neuroprotective effects. By arresting the enzymatic conversion, this compound helps maintain the balance of crucial neurotransmitters, offering a potential therapeutic avenue for neurological disorders characterized by their dysregulation.

Diagram: Proposed Neuroprotective Mechanism of this compound

Caption: Inhibition of benzylpiperidine N-acetyltransferase by this compound.

Antioxidant Properties

In addition to its neuroprotective role, this compound exhibits antioxidant activity. This is attributed to its chemical structure, which facilitates the formation of hydrogen bonds, enabling it to scavenge free radicals and reduce oxidative stress[1][2][3]. The naphthalene moiety and the acrylic acid functional group likely contribute to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Putative Mechanisms of Action: Areas for Future Research

While the neuroprotective and antioxidant effects are the most substantiated, preliminary evidence suggests that this compound and its derivatives may also possess anti-inflammatory and anticancer properties. The precise mechanisms for the parent compound are yet to be fully elucidated; however, studies on structurally similar molecules provide a strong basis for hypothesized pathways.

Putative Anti-inflammatory Mechanism

The anti-inflammatory effects of acrylic acid derivatives are often linked to the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

Diagram: Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Putative Anticancer Mechanism

Several acrylic acid derivatives have demonstrated anticancer activity through the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. It is plausible that this compound shares this mechanism of action.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are representative protocols for key assays.

N-Acetyltransferase (NAT) Inhibition Assay

This protocol is adapted from commercially available arylamine N-acetyltransferase (NAT) activity assay kits and can be optimized for benzylpiperidine N-acetyltransferase.

Principle: This fluorometric assay measures the activity of NAT by detecting the transfer of an acetyl group from Acetyl-Coenzyme A to an acceptor substrate. The inhibition of this activity by this compound can be quantified.

Materials:

-

Purified benzylpiperidine N-acetyltransferase

-

This compound (test inhibitor)

-

NAT Assay Buffer

-

NAT Substrate I (acceptor substrate)

-

NAT Substrate II (Acetyl-Coenzyme A)

-

Dithiothreitol (DTT)

-

Known NAT inhibitor (positive control)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 360/440 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for a standard NAT assay kit. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: For each well, prepare a 50 µL reaction mixture containing:

-

44 µL NAT Assay Buffer

-

2 µL NAT Substrate I

-

2 µL DTT (1 M)

-

2 µL of either this compound at various concentrations, solvent control, or positive control.

-

-

Enzyme Addition: Add 10 µL of purified benzylpiperidine N-acetyltransferase to each well.

-

Initiation of Reaction: Start the reaction by adding 40 µL of NAT Substrate II to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 360/440 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM)

-

This compound (test compound)

-

Paclitaxel (polymerization promoter - positive control)

-

Vinblastine (polymerization inhibitor - positive control)

-

96-well clear microplate

-

Spectrophotometer with temperature control

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

-

Tubulin polymerization buffer

-

GTP

-

This compound at various concentrations, solvent control, or positive/negative controls.

-

-

Tubulin Addition: Add purified tubulin to each well to a final concentration of 2-3 mg/mL.

-

Polymerization Initiation: Place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.

Summary of Biological Activities and Mechanisms

| Biological Activity | Proposed Mechanism of Action | Status |

| Neuroprotection | Inhibition of benzylpiperidine N-acetyltransferase, leading to reduced production of dopamine and norepinephrine. | Established |

| Antioxidant | Scavenging of free radicals through hydrogen bond formation. | Established |

| Anti-inflammatory | Putative inhibition of the NF-κB signaling pathway. | Hypothesized |

| Anticancer | Putative inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | Hypothesized |

Conclusion

This compound is a compound with multifaceted biological activities. Its established mechanism of action as an inhibitor of benzylpiperidine N-acetyltransferase provides a solid foundation for its neuroprotective effects. Furthermore, its antioxidant properties contribute to its potential as a therapeutic agent. The putative anti-inflammatory and anticancer mechanisms, based on the activity of structurally related compounds, present exciting avenues for future research. The experimental protocols provided in this guide offer a starting point for investigators to further unravel the intricate molecular mechanisms of this promising compound.

References

-

PubChem. (n.d.). SID 433911140. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary. Retrieved from [Link]

-

PubChem. (n.d.). 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-ol. Retrieved from [Link]

-

PubChem. (n.d.). Rezivertinib. Retrieved from [Link]

Sources

The Biological Versatility of 3-(2-Naphthyl)Acrylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Naphthyl Scaffold

In the landscape of medicinal chemistry, the naphthalene nucleus consistently emerges as a privileged scaffold, conferring unique physicochemical properties upon a diverse array of bioactive molecules. When coupled with an acrylic acid moiety, the resulting 3-(2-Naphthyl)acrylic acid presents a compelling starting point for drug discovery and development. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a critical synthesis of existing research on the parent compound and its more extensively studied derivatives. While direct, comprehensive data on this compound remains an area of active investigation, the wealth of information on related structures provides a strong rationale for its further exploration as a therapeutic agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, illuminating the path from its fundamental chemical properties to its potential applications in combating a range of human diseases.

Molecular Profile and Synthesis of this compound

This compound, with the chemical formula C₁₃H₁₀O₂, is an organic compound characterized by a naphthalene ring linked to an acrylic acid functional group.[1] This structure imparts a combination of lipophilicity from the bicyclic aromatic system and a reactive Michael acceptor and carboxylic acid functionality, which are pivotal to its biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| IUPAC Name | (2E)-3-(naphthalen-2-yl)prop-2-enoic acid | |

| Appearance | Pale cream to cream powder | |

| Melting Point | 208.0-215.0 °C | |

| Solubility | Slightly soluble in water |

The synthesis of this compound can be achieved through several established organic chemistry reactions. The selection of a particular synthetic route often depends on the desired scale, purity, and available starting materials.

Knoevenagel Condensation: A Classic Approach

A frequently employed method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-naphthaldehyde with a compound containing an active methylene group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis [2]

-

Reactant Preparation: Dissolve 2-naphthaldehyde (1.0 eq) and malonic acid (1.5-2.0 eq) in a suitable solvent, such as pyridine, which can also act as the basic catalyst.

-

Reaction: Reflux the mixture for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a dilute solution of a strong acid, such as 2N HCl, to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

Caption: Knoevenagel condensation for this compound synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions

Alternative synthetic strategies include the Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction.[1] These methods offer excellent control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-isomer. The HWE reaction, in particular, is often preferred due to the water-soluble nature of the phosphate by-product, which simplifies purification.

The Spectrum of Biological Activity: Insights from Derivatives

While comprehensive biological data on this compound is emerging, a significant body of research on its derivatives provides compelling evidence for its potential as a versatile therapeutic scaffold. The following sections explore key areas of biological activity, drawing parallels from closely related compounds to infer the potential of the parent molecule.

Anticancer Potential: A Promising Frontier

Numerous studies have highlighted the anticancer properties of compounds containing the naphthyl and acrylic acid motifs. Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines.

While specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, studies on closely related aminobenzylnaphthols and other naphthyl derivatives have shown potent cytotoxic activity. For instance, certain aminobenzylnaphthols exhibited IC50 values in the range of 11.55 to 66.19 µM against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[3] Novel 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues have also shown potent anticancer activity against MCF-7 breast cancer cells.[4] These findings suggest that the naphthylacrylic acid scaffold is a promising starting point for the development of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-